N-cycloheptyl-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide N-cycloheptyl-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9684796
InChI: InChI=1S/C18H25N5O2/c1-13-11-14(2)23(20-13)16-9-10-18(25)22(21-16)12-17(24)19-15-7-5-3-4-6-8-15/h9-11,15H,3-8,12H2,1-2H3,(H,19,24)
SMILES: CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCC3)C
Molecular Formula: C18H25N5O2
Molecular Weight: 343.4 g/mol

N-cycloheptyl-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC9684796

Molecular Formula: C18H25N5O2

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-cycloheptyl-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C18H25N5O2
Molecular Weight 343.4 g/mol
IUPAC Name N-cycloheptyl-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C18H25N5O2/c1-13-11-14(2)23(20-13)16-9-10-18(25)22(21-16)12-17(24)19-15-7-5-3-4-6-8-15/h9-11,15H,3-8,12H2,1-2H3,(H,19,24)
Standard InChI Key HMGAPUQDNABJNV-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCC3)C
Canonical SMILES CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCC3)C

Introduction

Chemical Formula

The molecular formula of the compound is C16H23N5O2.

Structural Features

  • Core Framework: The compound contains a pyridazinone ring fused with a pyrazole moiety. Pyridazinones are known for their biological activity.

  • Substituents:

    • A cycloheptyl group attached to the nitrogen atom.

    • A dimethyl-substituted pyrazole ring at the 3-position of the pyridazinone.

    • An acetamide functional group extending from the pyridazinone core.

Molecular Weight

The calculated molecular weight is approximately 317.39 g/mol.

Key Functional Groups

  • Pyrazole ring: Known for its role in bioactivity.

  • Pyridazinone: A heterocyclic moiety often associated with pharmacological properties.

  • Acetamide group: Provides additional sites for hydrogen bonding and solubility modulation.

Synthesis Pathways

The synthesis of compounds like N-cycloheptyl-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves:

  • Formation of the Pyridazinone Core:

    • Starting with hydrazine derivatives and diketones to construct the pyridazinone ring.

  • Introduction of Substituents:

    • Alkylation or acylation reactions to attach the cycloheptyl group and acetamide moiety.

  • Pyrazole Addition:

    • Reaction with pyrazole derivatives using condensation or cyclization techniques.

Pharmacological Interest

Compounds containing pyridazinone and pyrazole rings have been extensively studied for their biological activities, including:

  • Anti-inflammatory Activity: Pyridazinones are known to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammation pathways.

  • Anticancer Potential: Pyrazole derivatives often exhibit cytotoxicity against cancer cells by interfering with cell proliferation pathways.

  • Antimicrobial Properties: Both pyridazinones and pyrazoles have shown efficacy against bacterial and fungal pathogens.

Molecular Docking Studies

Preliminary computational studies on similar compounds suggest strong binding affinities toward protein targets like kinases, making them candidates for further drug development.

Spectroscopic Characterization

Compounds like this are typically characterized using:

  • NMR Spectroscopy (¹H and ¹³C):

    • Signals corresponding to aromatic protons (pyrazole and pyridazinone) and aliphatic protons (cycloheptyl group).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=317m/z = 317, confirming molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for amide (C=OC=O) and aromatic (C=CC=C) groups.

Example Table: Hypothetical Analytical Data

TechniqueObserved Data
NMR (¹H)Peaks at δ 0.8–1.5 (cycloheptyl), δ 6–8 (aromatic H)
IR3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=OC=O)
MSm/z=317m/z = 317 (M⁺ ion)

Limitations and Future Research

While promising, compounds like N-cycloheptyl-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide require further investigation:

  • Toxicological Studies: To assess safety profiles in vivo.

  • Structure Optimization: Modifications to improve solubility, bioavailability, and target specificity.

  • Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME).

This compound represents an exciting avenue for medicinal chemistry research due to its structural complexity and potential biological activities. Further experimental validation is necessary to confirm its therapeutic applications.

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